molecular formula C18H18IN3O3 B273839 N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

Katalognummer B273839
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: LLLDJABFNCBXAE-MTJSOVHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide, also known as IBH, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of butanamide and has been synthesized using various methods. IBH has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Wirkmechanismus

The mechanism of action of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibiting the activity of HDACs can lead to changes in gene expression that can affect cell growth and division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can induce cell cycle arrest and apoptosis in cancer cells. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that can supply tumors with nutrients and oxygen. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in laboratory experiments is its potential as a tool for cancer imaging. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to accumulate in tumor cells, making it a potential candidate for use in diagnostic imaging. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been shown to have anti-tumor activity and can inhibit the growth of various cancer cell lines. However, one limitation of using N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in laboratory experiments is its potential toxicity. Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Zukünftige Richtungen

For research on N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide include studying its potential as a therapeutic agent for cancer treatment. Studies could focus on optimizing the synthesis method to improve the yield and purity of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide. Additionally, studies could investigate the potential toxicity of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in vivo and determine the optimal dosage for use in cancer treatment. Further studies could also investigate the potential use of N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide in combination with other anti-cancer agents to improve its efficacy.

Synthesemethoden

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide can be synthesized using various methods, including the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with butanoyl chloride to obtain N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide. Other methods include the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of acetic acid and the reaction of 4-iodoaniline with 4-methoxybenzoylhydrazine in the presence of phosphorus oxychloride.

Wissenschaftliche Forschungsanwendungen

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has anti-tumor activity and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide has been studied for its potential use as a diagnostic tool for cancer imaging.

Eigenschaften

Produktname

N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide

Molekularformel

C18H18IN3O3

Molekulargewicht

451.3 g/mol

IUPAC-Name

N-[(Z)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C18H18IN3O3/c1-12(11-17(23)20-15-7-5-14(19)6-8-15)21-22-18(24)13-3-9-16(25-2)10-4-13/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-12-

InChI-Schlüssel

LLLDJABFNCBXAE-MTJSOVHGSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/CC(=O)NC2=CC=C(C=C2)I

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)I

Kanonische SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.